Didodecyl disulfide

Catalog No.
S593961
CAS No.
2757-37-1
M.F
C24H50S2
M. Wt
402.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecyl disulfide

CAS Number

2757-37-1

Product Name

Didodecyl disulfide

IUPAC Name

1-(dodecyldisulfanyl)dodecane

Molecular Formula

C24H50S2

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

GAYUSSOCODCSNF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC

Synonyms

didodecyl disulfide, dilauryl disulfide

Canonical SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC

Applications in Material Science

  • Self-assembled monolayers (SAMs)

    DDS can form well-ordered SAMs on various metal surfaces due to its strong interaction with the metal and the hydrophobic nature of the dodecyl chains. These SAMs are used to study surface phenomena, corrosion protection, and biosensors [].

  • Nanoparticle synthesis

    DDS acts as a capping agent in the synthesis of metal nanoparticles, controlling their size and stability. This allows researchers to tailor the properties of nanoparticles for various applications in catalysis, electronics, and biomedicine [].

Applications in Biological Research

  • Antimicrobial activity

    Studies suggest that DDS possesses antimicrobial activity against various bacteria and fungi. This property makes it a potential candidate for developing new disinfectants and antimicrobial agents [].

  • Cell culture

    DDS is used in cell culture studies as a component of serum-free media. It helps improve cell attachment and proliferation, particularly for anchorage-dependent cells [].

It's important to note that the research on the biological applications of DDS is still ongoing, and further studies are needed to fully understand its potential and limitations.

Other Research Applications

  • Drug delivery

    DDS is being explored as a potential carrier for delivering drugs to specific cells or tissues. Its ability to self-assemble and its biocompatible nature make it a promising candidate for drug delivery systems [].

  • Environmental studies

    DDS is used as a model compound in environmental studies to understand the behavior of hydrophobic organic contaminants in soil and water [].

Didodecyl disulfide is an organosulfur compound with the chemical formula C24H50S2C_{24}H_{50}S_{2}. It consists of two dodecyl groups (each containing 12 carbon atoms) linked by a disulfide bond. This compound is notable for its unique structure, which contributes to its properties and potential applications in various fields, including materials science and biochemistry. Didodecyl disulfide appears as a colorless to pale yellow liquid and is characterized by a relatively high boiling point of approximately 465 °C .

Typical of disulfides, including:

  • Oxidation: Didodecyl disulfide can be oxidized to form sulfoxides or sulfones under appropriate conditions. This transformation is significant in synthetic organic chemistry.
  • Reduction: The compound can also undergo reduction to yield the corresponding thiol, didodecanethiol, through the action of reducing agents such as lithium aluminum hydride or other metal hydrides .
  • Formation Reactions: It can be synthesized from dodecanethiol through oxidative coupling reactions, often facilitated by catalysts or specific reagents .

Didodecyl disulfide can be synthesized through several methods:

  • Oxidative Coupling of Thiols: The most common method involves the oxidative coupling of dodecanethiol using oxidizing agents like hydrogen peroxide or iodine. This reaction typically requires controlled conditions to minimize side products.
  • Mechanochemical Activation: Recent advancements have shown that mechanochemical methods can facilitate the synthesis of didodecyl disulfide from dodecanethiol in the presence of metallic iron, enhancing yield and efficiency .
  • Decomposition Reactions: Under certain conditions, didodecyl disulfide can also form as a degradation product from dodecanethiol when subjected to gamma irradiation or other harsh conditions .

Didodecyl disulfide has various applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other sulfur-containing compounds.
  • Additive in Polymers: The compound is used as an additive in polymer chemistry to enhance properties such as elasticity and thermal stability.
  • Potential Antimicrobial Agent: Due to its biological activity, it may find applications in pharmaceuticals or as a preservative in cosmetic formulations.

Didodecyl disulfide shares structural similarities with various other organosulfur compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
DodecanethiolC12H26SA thiol precursor for didodecyl disulfide synthesis.
Diphenyl disulfideC12H10S2Used in rubber processing; exhibits different reactivity due to aromatic rings.
Dibutyl disulfideC8H18S2Shorter alkyl chains; used as a lubricant and stabilizer.
DidodecanethiolC24H50SA direct precursor to didodecyl disulfide; lacks the disulfide bond.

Didodecyl disulfide's uniqueness lies in its long alkyl chains, which impart distinctive physical properties and potential applications in fields requiring robust organosulfur compounds.

Didodecyl disulfide, also known as dilauryl disulfide, is an organosulfur compound with the molecular formula C24H50S2 and a molecular weight of 402.78 g/mol [1] [2]. The compound consists of two dodecyl (C12H25) chains connected by a disulfide bridge (S-S) [3]. This section explores the detailed structural characteristics of didodecyl disulfide, focusing on its bond angles, molecular geometry, disulfide bridge properties, and conformational behavior of its alkyl chains.

Bond Angles and Molecular Geometry

The molecular geometry of didodecyl disulfide is primarily determined by the central disulfide bridge and the attached alkyl chains [4]. The C-S-S-C dihedral angle in disulfide compounds typically adopts specific conformations that influence the overall molecular structure [9]. In didodecyl disulfide, the C-S-S bond angle is approximately 103°, which is consistent with the tetrahedral geometry around the sulfur atoms [10] [15].

The bond angles within the alkyl chains follow standard tetrahedral geometry, with C-C-C angles of approximately 109.5°, characteristic of sp³ hybridized carbon atoms [10]. This tetrahedral arrangement contributes to the zigzag conformation of the alkyl chains extending from the disulfide bridge [15]. The molecular geometry of didodecyl disulfide can be described as two relatively linear alkyl chains connected by a central disulfide linkage with a characteristic dihedral angle [11].

Disulfide Bridge Characteristics

The disulfide bridge (S-S bond) is a defining structural feature of didodecyl disulfide, with significant implications for its chemical and physical properties [11] [12]. The S-S bond length in didodecyl disulfide is approximately 2.05 Å, which is typical for disulfide bonds [28]. This bond is longer and weaker than C-C bonds, making it susceptible to cleavage under certain conditions [12].

The disulfide linkage in didodecyl disulfide exhibits specific dihedral angles that influence the overall conformation of the molecule [11]. The C-S-S-C dihedral angle can adopt different conformations, with the most stable being around ±90°, which minimizes steric interactions between the alkyl chains [9] [11]. This dihedral angle is crucial for determining the three-dimensional arrangement of the molecule and influences its physical properties [16].

The disulfide bridge also possesses characteristic torsional energies that contribute to the conformational preferences of the molecule [11]. The dihedral strain energy (DSE) associated with the disulfide bond can be expressed as a function of the five relevant torsion angles (χ1, χ2, χ3, χ1', χ2') according to empirical equations established for disulfide-containing compounds [33].

Conformational Analysis of Alkyl Chains

The dodecyl chains in didodecyl disulfide exhibit significant conformational flexibility due to rotation around the C-C bonds [13]. These alkyl chains can adopt various conformations, with the all-trans (zigzag) conformation being energetically favorable in the crystalline state [13]. However, gauche conformations can occur, particularly in solution or at elevated temperatures, introducing kinks in the otherwise linear alkyl chains [13].

The conformational behavior of the alkyl chains is influenced by several factors, including temperature, solvent interactions, and intermolecular forces [13]. Studies using vibrational spectroscopy have shown that the alkyl chains of similar compounds exhibit temperature-dependent conformational changes, with an increase in gauche conformers at higher temperatures [13] [29].

The presence of the disulfide bridge affects the conformational preferences of the adjacent methylene groups in the alkyl chains [13]. This influence diminishes with distance from the disulfide linkage, allowing the terminal portions of the chains to behave more independently [13]. The overall molecular conformation is a balance between minimizing steric repulsions and maximizing favorable van der Waals interactions between the alkyl chains [13] [33].

Physical Properties

Melting and Boiling Point Analysis

Didodecyl disulfide exhibits characteristic phase transition temperatures that reflect its molecular structure and intermolecular interactions [2] [3]. The melting point of didodecyl disulfide ranges from 32.0°C to 36.0°C, with most sources reporting a value of approximately 35°C [2] [4]. This relatively low melting point is consistent with its long-chain aliphatic structure and the presence of the disulfide bridge, which introduces some flexibility into the molecule [3].

The boiling point of didodecyl disulfide is significantly higher, reported as 212-216°C at 5 Torr pressure [3]. At standard atmospheric pressure (760 Torr), the boiling point is estimated to be around 480.8±14.0°C [4]. This high boiling point reflects the substantial molecular weight of the compound and the van der Waals interactions between the long alkyl chains [3] [4].

The melting and boiling points of didodecyl disulfide are influenced by the purity of the sample, with higher purity samples typically showing narrower melting ranges [2]. These phase transition temperatures are important parameters for determining the physical state of the compound under various conditions and have implications for its storage and handling [2] [3].

Density and Phase Behavior

The density of didodecyl disulfide is approximately 0.889±0.06 g/cm³ at standard conditions, though some sources report values closer to 0.9±0.1 g/cm³ [3] [4]. This density is consistent with other long-chain aliphatic compounds containing sulfur atoms [4]. The relatively low density compared to water indicates that didodecyl disulfide would float on water, which is relevant for its behavior in aqueous environments [3].

At room temperature (approximately 25°C), didodecyl disulfide exists as a white or colorless to light yellow solid, often described as a powder, lump, or clear liquid depending on the exact temperature and purity [2] [3]. As the temperature approaches and exceeds its melting point (around 35°C), it transitions to a liquid state [2].

The phase behavior of didodecyl disulfide is characterized by its transitions between solid and liquid states [2] [4]. Unlike some other organic compounds, didodecyl disulfide does not exhibit polymorphism (multiple crystalline forms) based on available literature [3] [4]. Its phase transitions are relatively straightforward, with a single melting point marking the transition from solid to liquid [2].

Solubility Parameters in Various Solvents

The solubility of didodecyl disulfide varies significantly across different solvents, reflecting its molecular structure with both polar (disulfide) and nonpolar (alkyl chains) components [3] [23]. In general, didodecyl disulfide shows good solubility in nonpolar and moderately polar organic solvents but poor solubility in highly polar solvents like water [3].

Specifically, didodecyl disulfide is soluble in chloroform and only sparingly soluble in methanol [3]. This solubility pattern is consistent with the "like dissolves like" principle, where the predominantly hydrophobic character of the molecule favors dissolution in nonpolar solvents [23] [24].

The solubility parameters of didodecyl disulfide can be described using the Hildebrand solubility parameter (δ) or the more detailed Hansen solubility parameters, which separate contributions from dispersion forces, polar interactions, and hydrogen bonding [23] [24]. While specific values for didodecyl disulfide are not widely reported in the literature, its solubility behavior suggests a Hildebrand parameter similar to other long-chain aliphatic compounds with disulfide groups [23] [25].

The solubility characteristics of didodecyl disulfide are important for its applications and processing, influencing the choice of solvents for reactions, purification, and formulation [23] [24].

Thermal Stability Characteristics

Didodecyl disulfide demonstrates moderate thermal stability, with its behavior at elevated temperatures influenced by the relative weakness of the disulfide bond compared to carbon-carbon bonds [26] [29]. The flash point of didodecyl disulfide is reported to be approximately 216.1±9.1°C, indicating the temperature at which it can ignite when exposed to an ignition source [3] [4].

The thermal decomposition of didodecyl disulfide primarily involves cleavage of the disulfide bond, which can occur through homolytic or heterolytic mechanisms depending on the conditions [26] [21]. Studies on similar disulfide compounds suggest that thermal decomposition can lead to the formation of thiols, sulfides, and other sulfur-containing products [21].

Research on the thermal stability of disulfide compounds indicates that the stability is influenced by the nature of the substituents attached to the sulfur atoms [26]. The long alkyl chains in didodecyl disulfide provide some stabilization through steric effects, but the disulfide bond remains the most thermally labile part of the molecule [26] [29].

Under inert conditions, didodecyl disulfide is relatively stable at temperatures below its decomposition point, but exposure to oxygen at elevated temperatures can accelerate degradation through oxidative processes [26]. For this reason, it is recommended to store didodecyl disulfide under inert gas and at refrigerated temperatures (0-10°C) to maintain its stability [2].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and dynamics of didodecyl disulfide [27] [29]. The proton (¹H) NMR spectrum of didodecyl disulfide shows characteristic signals corresponding to the different hydrogen environments in the molecule [27].

The methylene protons adjacent to the disulfide bridge (CH₂-S-S-CH₂) typically appear as a triplet at approximately 2.50 ppm, although this signal may shift depending on the solvent and concentration [27]. The remaining methylene protons in the alkyl chains produce signals in the range of 1.20-1.40 ppm, often appearing as a broad multiplet due to the similar chemical environments [27]. The terminal methyl groups (CH₃) give rise to a triplet at around 0.88 ppm [27].

Carbon (¹³C) NMR spectroscopy of didodecyl disulfide reveals signals for the different carbon environments, with the carbon atoms adjacent to the disulfide bridge (CH₂-S-S-CH₂) appearing at approximately 39-41 ppm [27]. The remaining methylene carbons in the alkyl chains produce signals in the range of 22-32 ppm, while the terminal methyl carbons appear at around 14 ppm [27].

Temperature-dependent NMR studies on similar disulfide compounds have shown that the chemical shifts can vary with temperature, particularly for atoms near the disulfide bridge, reflecting conformational changes and rotational dynamics around the S-S bond [29].

Infrared and Raman Spectroscopic Features

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of didodecyl disulfide, offering insights into its molecular structure and bonding [14] [17]. The IR spectrum of didodecyl disulfide exhibits characteristic absorption bands associated with both the disulfide group and the alkyl chains [14].

The S-S stretching vibration in didodecyl disulfide typically appears as a weak band in the range of 500-540 cm⁻¹ in the IR spectrum [14]. This band is often difficult to observe in IR but is more prominent in the Raman spectrum, where it appears around 500 cm⁻¹ [17] [21]. The C-S stretching vibrations produce bands in the region of 600-700 cm⁻¹ [14].

The alkyl chains contribute several characteristic bands to the IR spectrum, including strong C-H stretching vibrations at 2850-2960 cm⁻¹, CH₂ bending at approximately 1465 cm⁻¹, and CH₃ bending at around 1375 cm⁻¹ [14]. The long methylene chain also gives rise to a progression of bands in the 1200-1350 cm⁻¹ region due to CH₂ wagging vibrations [14].

Raman spectroscopy is particularly useful for studying the disulfide bond, as the S-S stretching vibration is strongly Raman-active [17]. The Raman spectrum of didodecyl disulfide shows a characteristic band for the S-S stretch at approximately 500 cm⁻¹, with the exact position influenced by the conformation around the disulfide bond [17] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of didodecyl disulfide [18] [22]. The molecular ion peak (M⁺) appears at m/z 402, corresponding to the molecular weight of C₂₄H₅₀S₂ [1] [4].

The fragmentation pattern of didodecyl disulfide is dominated by cleavage of the relatively weak disulfide bond, leading to the formation of dodecylthiyl radicals (C₁₂H₂₅S- ) [18] [32]. These radicals can further fragment through loss of hydrogen sulfide or through cleavages along the alkyl chain, producing a series of hydrocarbon fragments [18].

Characteristic fragment ions include those resulting from the loss of one alkyl chain (m/z 233, [C₁₂H₂₅S₂]⁺), loss of hydrogen sulfide from the molecular ion (m/z 368, [C₂₄H₄₈S]⁺), and various alkyl fragments from the dodecyl chains [18] [22]. The exact fragmentation pattern depends on the ionization technique and energy used [18].

Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed information about the fragmentation pathways of didodecyl disulfide [22] [32]. These techniques are particularly useful for distinguishing didodecyl disulfide from isomeric compounds and for trace analysis in complex matrices [22].

Thermodynamic Properties

Heat Capacity and Enthalpy Changes

The heat capacity of didodecyl disulfide reflects its ability to absorb thermal energy as temperature increases [7] [19]. While specific heat capacity data for didodecyl disulfide is limited in the literature, its behavior can be estimated based on similar long-chain disulfide compounds [7]. The heat capacity is expected to increase with temperature, with a significant change occurring at the melting point due to the phase transition from solid to liquid [7] [19].

The enthalpy of fusion (ΔHfus) for didodecyl disulfide, representing the energy required for melting, can be estimated based on similar compounds [7] [19]. For comparison, carbon disulfide has an enthalpy of fusion of 4390 J/mol [19]. The enthalpy of fusion for didodecyl disulfide would be higher due to its larger molecular size and the additional van der Waals interactions between the alkyl chains [7] [19].

The enthalpy of vaporization (ΔHvap) for didodecyl disulfide is substantial due to its high molecular weight and the strong intermolecular forces between the alkyl chains [7]. This property is relevant for understanding the energetics of phase transitions and for thermodynamic modeling of processes involving didodecyl disulfide [7] [20].

Phase Transition Thermodynamics

The phase transitions of didodecyl disulfide, particularly the solid-to-liquid transition, are characterized by specific thermodynamic parameters [7] [20]. The Gibbs free energy change (ΔG) for the melting process becomes zero at the melting point (approximately 35°C), where the solid and liquid phases are in equilibrium [7] [20].

The entropy change (ΔS) associated with melting reflects the increase in disorder as the crystalline solid transitions to the more disordered liquid state [7] [20]. This entropy change can be calculated from the enthalpy of fusion and the melting temperature using the relationship ΔS = ΔHfus/Tm [7].

The phase transition thermodynamics of didodecyl disulfide are influenced by its molecular structure, particularly the flexibility introduced by the disulfide bridge and the van der Waals interactions between the alkyl chains [7] [20]. These factors contribute to the relatively low melting point compared to hydrocarbons of similar molecular weight [7].

XLogP3

12.1

UNII

4U5M2RO88M

Other CAS

2757-37-1

Wikipedia

Dilauryl disulfide

Dates

Last modified: 08-15-2023

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